(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring two benzothiazole rings connected via an imino linkage. The Z-configuration of the imino group is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-24-15(22)10-21-12-7-3-5-9-14(12)26-18(21)20-16(23)17-19-11-6-2-4-8-13(11)25-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGVZQLFQUYNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves several steps, including:
- Formation of the benzo[d]thiazole core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
- Introduction of the imino group : This step is critical for enhancing the biological activity of the compound.
- Esterification : The final step involves esterification with methanol to yield the methyl ester form.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole, including (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, exhibit significant anticancer properties. For instance, compounds related to this structure have shown potent activity against various cancer cell lines, including Hep3B liver cancer cells. The mechanism often involves:
- Induction of cell cycle arrest : Research indicates that these compounds can induce G2-M phase arrest in cancer cells, similar to established chemotherapeutics like doxorubicin.
- Apoptosis promotion : The compounds have been shown to promote apoptosis in cancer cells, further supporting their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 2a | 1625.8 | Hep3B | G2-M arrest |
| Doxorubicin | 7.4 | Hep3B | G2-M arrest |
Antioxidant Activity
The antioxidant properties of (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have also been evaluated using DPPH assays. These studies indicate that certain derivatives exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
The biological effects of this compound are largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or inflammation.
- Protein-Ligand Interactions : The structural features allow it to bind effectively to target proteins, modulating their activity and influencing various signaling pathways.
Case Studies and Research Findings
Several research studies have highlighted the potential applications of (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate:
- Anticancer Studies : A study reported that derivatives showed significant cytotoxicity against Hep3B cells with IC50 values indicating strong activity compared to controls .
- Antioxidant Evaluations : Compounds were tested against DPPH radicals, demonstrating substantial antioxidant capacity that could be harnessed for therapeutic applications in oxidative stress-related conditions.
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, providing a basis for its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its dual benzothiazole-imino-ester framework. Key comparisons with analogous compounds are outlined below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
